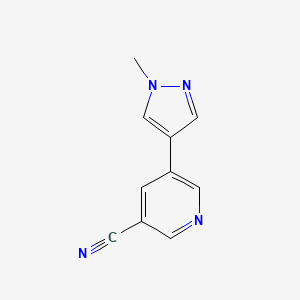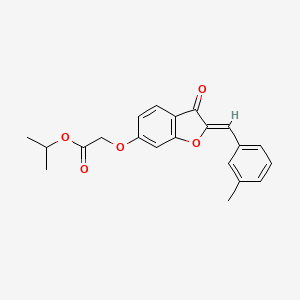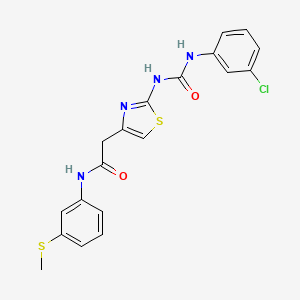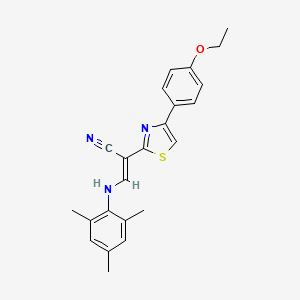
(4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions starting from basic organic or inorganic precursors. For instance, Kumar et al. (2004) detailed the synthesis of a compound with potential as an imaging agent for CB(1) receptors, which includes steps such as the reaction of alcohol with 11CMeOTf at 60°C, showing the complex nature of synthesizing such advanced molecules.
Molecular Structure Analysis
The structural analysis of similar compounds often involves X-ray crystallography and spectroscopy. For example, Lakshminarayana et al. (2009) presented a detailed molecular structure analysis of a complex methanone, highlighting the importance of X-ray diffraction studies in understanding the compound's crystalline structure and intermolecular interactions (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving such compounds can be varied, involving nucleophilic substitutions, electrophilic additions, and more. The reactivity often depends on the functional groups present in the molecule. For example, the synthesis and characterization of novel pyridine derivatives by Feng (2011) illustrate the complexity and diversity of chemical reactions these compounds can undergo, such as three-component reactions (Feng, 2011).
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystalline structure, can be determined through various analytical techniques. Karthik et al. (2021) described the analysis of thermal, optical, and structural properties of a related compound, showing the detailed examination required to fully understand these molecules' physical characteristics (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties such as acidity, basicity, reactivity with various reagents, and stability under different conditions are crucial for understanding the compound's potential applications and behavior in reactions. Research like that conducted by Girgis et al. (2011), exploring the vasorelaxant properties and molecular modeling of pyranopyridine carbonitriles, highlights the intricate relationship between chemical structure and properties, such as reactivity and biological activity (Girgis et al., 2011).
Aplicaciones Científicas De Investigación
Isomorphous Structures and Exchange Rules
Research by Swamy et al. (2013) on isomorphous methyl- and chloro-substituted heterocyclic analogues demonstrates the chlorine-methyl exchange rule. This study provides insights into the structural analysis of compounds with complex heterocyclic systems, potentially relevant to understanding the structural properties of similar compounds (V. Rajni Swamy et al., 2013).
Antimicrobial Activities
A study by Okasha et al. (2022) on the crystal structure and antimicrobial activity of a pyran derivative outlines the synthesis method and biological applications. This research shows the compound's effective antimicrobial properties, suggesting similar compounds could be explored for antimicrobial uses (R. M. Okasha et al., 2022).
Enzyme Inhibition and Molecular Docking
Cetin et al. (2021) evaluated thiophene-based heterocyclic compounds for their enzyme inhibitory activities and conducted molecular docking analysis. Such studies are crucial for drug discovery and understanding the interaction between compounds and biological targets, which could be relevant for similar compounds (A. Cetin et al., 2021).
Synthesis and Characterization
Research on the synthesis and characterization of related compounds offers insights into chemical synthesis techniques and the potential biological activities of structurally related compounds. For instance, the work by Feng (2011) on synthesizing a dicarbonitrile pyridine derivative highlights the importance of structural analysis in developing compounds with specific properties (Wu Feng, 2011).
Propiedades
IUPAC Name |
[4-(2-methoxyphenyl)oxan-4-yl]-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3S/c1-25-20-5-3-2-4-19(20)22(9-13-26-14-10-22)21(24)23-11-6-17(7-12-23)18-8-15-27-16-18/h2-5,8,15-17H,6-7,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSZXMHRODQMFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)C(=O)N3CCC(CC3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-bromophenyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide](/img/structure/B2498821.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide](/img/structure/B2498823.png)
![Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2498825.png)

![3-amino-N-(1-phenylethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2498827.png)
![N'-(4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2498828.png)
![Allyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B2498830.png)



![6-(4-fluorophenyl)-N-(3-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2498836.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2498838.png)

